Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
Description
Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate (CAS: 144657-66-9) is a heterocyclic building block with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.27 g/mol . The compound features a pyrrolo[3,2-C]pyridine core modified with a tert-butyl carbamate protecting group at the 1-position and a formyl (-CHO) substituent at the 3-position. Its structure enables diverse reactivity, particularly via the aldehyde group, which is pivotal in medicinal chemistry for conjugation or further functionalization (e.g., reduction to hydroxymethyl or formation of Schiff bases) .
Properties
IUPAC Name |
tert-butyl 3-formylpyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-6-14-5-4-11(10)15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRSHMWGKULOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722867 | |
| Record name | tert-Butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877060-55-4, 877260-55-4 | |
| Record name | 1,1-Dimethylethyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877060-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Tert-butyl 3-carboxyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate.
Reduction: Tert-butyl 3-hydroxymethyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its heterocyclic nature. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The pyridine and pyrrole rings can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of pyrrolopyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Pyrrolopyridine Derivatives
Biological Activity
Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄N₂O₂
- CAS Number : 148760-75-2
- Structure : The compound features a pyrrolo[3,2-C]pyridine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,2-C]pyridine exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens.
- Antitumor Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Neurological Effects : Some studies suggest potential applications in treating neurological disorders.
Antimicrobial Activity
Pyrrolo[3,2-C]pyridine derivatives have been evaluated for their antimicrobial properties. For instance:
- A study reported that compounds with the pyrrolopyridine scaffold exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.15 µM for certain esters .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Pyrrolo[3,2-C]pyridine Derivative A | <0.15 | Antimycobacterial |
| Pyrrolo[3,2-C]pyridine Derivative B | 3.13 | Moderately Active |
Antitumor Activity
The anticancer potential of pyrrolo[3,2-C]pyridine derivatives has been explored through various studies:
- A specific derivative was tested against ovarian and breast cancer cell lines, showing moderate cytotoxicity with limited toxicity toward healthy cells. This highlights the potential for selective targeting in cancer therapy .
| Cell Line | Cytotoxicity (IC50) | Selectivity |
|---|---|---|
| Ovarian Cancer | Moderate | High |
| Breast Cancer | Limited | High |
| Healthy Cardiac Cells | Low | N/A |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Certain compounds may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : Interference with signaling pathways related to inflammation and immune response has been observed.
Case Studies
- Antiviral Activity : A study evaluated the anti-HIV activity of pyrrolo[3,2-C]pyridine derivatives, revealing that some compounds effectively inhibited HIV replication with EC50 values below 10 µM. The structure-activity relationship indicated that specific substituents significantly influenced antiviral efficacy .
- Neuroprotective Effects : Research has suggested that certain derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
